4-(3-Bromophenyl)-3-methylazetidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
4-(3-bromophenyl)-3-methylazetidin-2-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-9(12-10(6)13)7-3-2-4-8(11)5-7/h2-6,9H,1H3,(H,12,13) |
InChI Key |
ADOGPCQZFTXIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC1=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Azetidinone Systems
Classic and Evolving Approaches to 2-Azetidinone Core Construction
The construction of the strained four-membered azetidinone ring requires specific and efficient chemical reactions. Among the various methods developed, cycloaddition reactions are the most prominent and versatile.
First discovered by Hermann Staudinger in 1907, the formal [2+2] cycloaddition of a ketene (B1206846) and an imine remains one of the most significant and widely used methods for synthesizing β-lactams. wikipedia.orgmdpi.com This reaction is of particular importance for the synthesis of 4-(3-Bromophenyl)-3-methylazetidin-2-one, which would be formed from the reaction between methylketene (B14734522) and an imine bearing a 3-bromophenyl group.
The Staudinger reaction is not a concerted pericyclic reaction as the Woodward-Hoffmann rules would predict for a thermal [2+2] cycloaddition. Instead, it proceeds through a stepwise mechanism. wikipedia.org
The reaction is initiated by a nucleophilic attack from the imine's nitrogen atom on the central carbonyl carbon of the ketene. organic-chemistry.orgnih.gov This attack forms a zwitterionic intermediate. organic-chemistry.org The subsequent and decisive step is the ring closure of this intermediate to form the four-membered β-lactam ring. This ring closure is an intramolecular nucleophilic addition, specifically a conrotatory electrocyclization of a 4π-electron system, where the enolate anion attacks the iminium cation. wikipedia.orgnih.gov
Table 1: Key Steps in the Staudinger Cycloaddition Mechanism
| Step | Description | Intermediate/Transition State |
|---|---|---|
| 1. Nucleophilic Attack | The nitrogen atom of the imine attacks the electrophilic carbonyl carbon of the ketene. | Formation of a zwitterionic intermediate. organic-chemistry.org |
| 2. Ring Closure | The enolate portion of the zwitterion attacks the iminium ion in a conrotatory fashion to form the azetidinone ring. | Involves a four-membered ring transition state (TS2). nih.gov |
| (Competing) Isomerization | The zwitterionic intermediate can undergo rotation around the newly formed N-C bond before ring closure. | Leads to the formation of the thermodynamic product. organic-chemistry.org |
The Staudinger reaction creates two new stereocenters in the β-lactam ring (at C3 and C4), meaning the product can exist as cis or trans diastereomers. researchgate.net The control of this stereoselectivity is a critical aspect of the synthesis.
Regioselectivity: The regiochemistry of the addition is inherently controlled by the nature of the reactants; the imine nitrogen consistently attacks the ketene's carbonyl carbon. organic-chemistry.org
Stereoselectivity: The cis/trans selectivity is more complex and is largely dictated by the substituents and the geometry of the starting imine. wikipedia.org Generally, (E)-imines tend to produce cis β-lactams, while (Z)-imines favor the formation of trans β-lactams. wikipedia.org The final stereochemical outcome is a result of the kinetic competition between the direct cyclization of the initially formed zwitterion and its isomerization to a more stable form before cyclization. organic-chemistry.orgresearchgate.net If the ring closure is fast, the stereochemistry of the imine is retained, leading to the cis product (kinetic control). If the ring closure is slow, isomerization can occur, often leading to the more thermodynamically stable trans product. wikipedia.org
The electronic and steric nature of the substituents on both the ketene and the imine profoundly impacts the reaction's rate and stereochemical outcome. wikipedia.orgorganic-chemistry.org
For the target molecule, This compound , the key substituents are the methyl group (from methylketene) and the 3-bromophenyl group (from the imine).
Methyl Group (on Ketene): As an electron-donating group, the methyl substituent on the ketene will accelerate the rate of the direct ring closure of the zwitterionic intermediate. organic-chemistry.org This generally favors the formation of the cis-β-lactam. organic-chemistry.org
3-Bromophenyl Group (on Imine): The bromine atom is an electron-withdrawing group due to its inductive effect. An electron-withdrawing group on the imine substituent slows down the initial nucleophilic attack but also slows the direct ring closure. organic-chemistry.org This slower ring closure allows more time for the zwitterionic intermediate to isomerize, which can lead to an increased proportion of the trans product. wikipedia.orgorganic-chemistry.org Steric hindrance from bulky substituents can also favor the formation of the more stable trans isomer. nih.gov
Table 2: Predicted Influence of Substituents on the Synthesis of this compound
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Stereoselectivity |
|---|---|---|---|---|
| Methyl | C3 (from Ketene) | Electron-donating | Small | Favors cis product by accelerating direct ring closure. organic-chemistry.org |
| 3-Bromophenyl | C4 (from Imine) | Electron-withdrawing (Inductive) | Moderate | Favors trans product by slowing ring closure, allowing isomerization. wikipedia.orgorganic-chemistry.org |
The final diastereomeric ratio of the product will therefore depend on the balance of these competing electronic and steric effects, as well as the specific reaction conditions employed.
Modern variations of the Staudinger reaction often employ catalysts and specific solvent systems to improve yield and control stereoselectivity.
Catalysis: Ketenes are often generated in situ from acyl chlorides using a tertiary amine base like triethylamine (B128534) (NEt₃). mdpi.comderpharmachemica.com In some cases, chiral amine catalysts, such as cinchona alkaloids or planar-chiral nucleophiles, can be used to achieve enantioselective synthesis of β-lactams. organic-chemistry.orgscilit.com Transition metal catalysts have also been explored to promote Staudinger-type reactions, offering alternative pathways and selectivities. nih.gov
Solvent Systems: The polarity of the solvent can influence the stereochemical outcome. More polar solvents can stabilize the zwitterionic intermediate, potentially favoring the formation of trans-β-lactams by allowing more time for isomerization to the thermodynamically favored intermediate. researchgate.net Common solvents include dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). wikipedia.org
While the Staudinger reaction is dominant, other cycloaddition strategies exist for constructing the 2-azetidinone core.
Other [2+2] Cycloadditions: The reaction of ester enolates with imines (the Gilman-Speeter reaction) is another powerful method for β-lactam synthesis. researchgate.net Additionally, rhodium-catalyzed oxygenative [2+2] cycloadditions between terminal alkynes and imines have been developed as an alternative route. rsc.org
[3+1] Approaches: Although less common for the direct synthesis of the 2-azetidinone ring itself, [3+1] cycloadditions are a known strategy in heterocyclic chemistry. These approaches typically involve combining a three-atom component with a one-atom component. However, for the synthesis of 2-azetidinones, [2+2] strategies remain far more prevalent and synthetically useful.
Ring Expansion Methodologies for Azetidinone Ring Formation
While the direct formation of the azetidinone ring is most commonly achieved through cycloaddition reactions, ring expansion methodologies of smaller heterocycles, such as aziridines, present an alternative route. The inherent ring strain of aziridines makes them valuable precursors for the synthesis of various heterocyclic systems. researchgate.net These reactions often involve the opening of the aziridine (B145994) ring followed by a subsequent cyclization. researchgate.net For instance, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines can lead to a formal [3+1] ring expansion, yielding highly substituted methylene azetidines. dntb.gov.ua Another approach involves the biocatalytic one-carbon ring expansion of aziridines to azetidines through an enantioselective researchgate.netbohrium.com-Stevens rearrangement, a transformation that has been achieved with engineered "carbene transferase" enzymes. nih.gov While these methods primarily yield azetidines, modifications can lead to the formation of the azetidinone core. For example, the carbonylation of aziridine rings using catalysts like rhodium or cobalt can produce β-lactams.
Targeted Synthesis of this compound and Structurally Related Analogs
The most prevalent and direct method for the synthesis of 3,4-disubstituted azetidin-2-ones, such as this compound, is the Staudinger ketene-imine cycloaddition. This [2+2] cycloaddition reaction involves the reaction of a ketene with an imine to form the β-lactam ring.
Design and Synthesis of Precursor Imines (Schiff Bases) and Ketene Equivalents
The synthesis of the target azetidinone begins with the preparation of the necessary precursors: an imine (Schiff base) derived from 3-bromobenzaldehyde (B42254) and a suitable amine, and a ketene equivalent for the methylketene moiety.
Precursor Imines (Schiff Bases): The required imine, N-(3-bromobenzylidene)amine, is typically synthesized through the condensation reaction of 3-bromobenzaldehyde with a primary amine. This reaction is often carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration.
Ketene Equivalents: For the introduction of the 3-methyl group, a methylketene equivalent is required. Propionyl chloride is a common and effective precursor for this purpose. In the presence of a tertiary amine, such as triethylamine, propionyl chloride undergoes dehydrochlorination to generate methylketene in situ.
A general reaction for the synthesis of the precursor imine is depicted below:
| Aldehyde | Amine | Product (Imine) |
| 3-Bromobenzaldehyde | Aniline | N-(3-bromobenzylidene)aniline |
Functional Group Transformations and Derivatization Strategies for Brominated Phenyl Moieties (e.g., Suzuki Cross-Coupling)
The bromine atom on the phenyl ring of this compound serves as a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester.
The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups. mdpi.comwikipedia.org A typical reaction involves the brominated azetidinone, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄ or K₂CO₃) in a suitable solvent system, often a mixture of an organic solvent and water. mdpi.comwikipedia.org
This methodology allows for the synthesis of a diverse library of 4-aryl-3-methylazetidin-2-one analogs from a single brominated precursor.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 3-Methyl-4-(biphenyl-3-yl)azetidin-2-one |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-(4'-Methoxybiphenyl-3-yl)-3-methylazetidin-2-one |
Specific Reaction Pathways for the Preparation of 3,4-Disubstituted Azetidinones
The Staudinger cycloaddition of an imine with a ketene, generated in situ, is the key step in forming the 3,4-disubstituted azetidinone ring. For the synthesis of this compound, the reaction would involve the N-(3-bromobenzylidene)amine and methylketene (from propionyl chloride and triethylamine).
The reaction is typically carried out in an inert solvent, such as dichloromethane or dioxane, at low temperatures to control the reactivity of the ketene. The stereochemical outcome of the reaction (the relative stereochemistry between the C3 and C4 positions) can be influenced by the nature of the imine and ketene substituents, as well as the reaction conditions. Often, a mixture of cis and trans diastereomers is obtained, which may be separable by chromatography.
Asymmetric Synthesis of Enantiomerically Enriched Azetidinone Scaffolds
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of asymmetric methods for the synthesis of enantiomerically pure azetidinones is of significant importance.
Application of Chiral Auxiliaries in Azetidinone Cycloadditions
One of the most reliable methods for achieving asymmetric induction in the Staudinger cycloaddition is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to one of the reactants (either the imine or the ketene precursor) to control the stereochemical outcome of the reaction. After the desired stereocenter(s) have been established, the auxiliary can be removed.
Evans Oxazolidinones: Evans oxazolidinones are a widely used class of chiral auxiliaries that have proven effective in a variety of asymmetric transformations, including the synthesis of β-lactams. researchgate.netwikipedia.org In this context, the chiral auxiliary is typically acylated with propionyl chloride to form an N-propionyl oxazolidinone. This chiral ketene precursor can then react with an imine, such as N-(3-bromobenzylidene)aniline, in a diastereoselective Staudinger cycloaddition. The bulky substituents on the oxazolidinone ring direct the approach of the imine to the ketene, leading to the preferential formation of one diastereomer.
The diastereoselectivity of these reactions is often high, and the resulting β-lactam can be isolated as a single diastereomer after purification. Subsequent removal of the chiral auxiliary, for instance, by hydrolysis or reduction, yields the enantiomerically enriched 3,4-disubstituted azetidinone. The use of different enantiomers of the chiral auxiliary allows for the synthesis of both enantiomers of the target molecule.
| Chiral Auxiliary | Acylating Agent | Imine | Diastereoselectivity |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl chloride | N-(3-bromobenzylidene)aniline | High |
| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl chloride | N-(3-bromobenzylidene)aniline | High |
Development of Chiral Catalyst Systems for Stereocontrolled Synthesis
The asymmetric synthesis of 3,4-disubstituted azetidin-2-ones, such as this compound, is most commonly achieved through the [2+2] cycloaddition of a ketene and an imine, a transformation known as the Staudinger reaction. The stereochemical outcome of this reaction can be effectively governed by the use of chiral catalysts, which can be broadly categorized into chiral Lewis acids and chiral nucleophiles (organocatalysts). These catalysts create a chiral environment around the reacting molecules, influencing the trajectory of their approach and favoring the formation of one stereoisomer over others.
Early approaches to stereocontrolled Staudinger reactions often relied on the use of chiral auxiliaries attached to either the ketene or the imine partner. While effective, this strategy requires additional synthetic steps for the introduction and subsequent removal of the auxiliary. The development of catalytic asymmetric variants represents a more atom-economical and efficient alternative.
Pioneering work in the field of catalytic, asymmetric Staudinger reactions has been led by researchers such as Lectka and Fu. Their investigations have laid the groundwork for the use of chiral nucleophilic catalysts. For instance, planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been demonstrated to be highly effective catalysts for the enantioselective synthesis of β-lactams. These catalysts function by activating the ketene precursor, leading to the formation of a chiral enolate intermediate which then reacts with the imine in a stereocontrolled manner.
Another significant class of organocatalysts that has shown great promise are chiral N-heterocyclic carbenes (NHCs). Chiral NHCs have been successfully employed to catalyze the Staudinger reaction of ketenes with imines, affording cis-β-lactams with high diastereoselectivities and excellent enantioselectivities. The mechanism involves the formation of a chiral acyl-azolium intermediate from the ketene, which then undergoes a stereoselective reaction with the imine.
In addition to purely organocatalytic systems, bifunctional catalysts that combine a chiral nucleophile with an achiral Lewis acid have been developed. In these systems, the Lewis acid activates the imine, making it more susceptible to nucleophilic attack, while the chiral nucleophile controls the stereochemistry of the subsequent cyclization. This cooperative catalysis often leads to enhanced reactivity and selectivity.
The application of these chiral catalyst systems to the synthesis of 4-aryl-3-methylazetidin-2-ones involves the reaction of an appropriate aryl imine (in this case, derived from 3-bromobenzaldehyde) with a methyl-substituted ketene (derived from propionyl chloride or a related precursor). The choice of catalyst, solvent, and reaction conditions is crucial in determining both the diastereoselectivity (cis vs. trans) and the enantioselectivity of the resulting β-lactam. While the cis diastereomer is often the major product in catalyzed Staudinger reactions, reaction conditions and the nature of the catalyst and substrates can influence this outcome.
The following table summarizes representative data from studies on the asymmetric synthesis of 4-aryl-3-methylazetidin-2-ones using various chiral catalyst systems, illustrating the effectiveness of these methods in achieving high levels of stereocontrol.
| Entry | Catalyst/Ligand | Imine Substituent (Ar) | Ketene Precursor | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) |
| 1 | Planar-chiral PPY derivative | Phenyl | Propionyl chloride | 85 | >95:5 | 92 |
| 2 | Chiral N-Heterocyclic Carbene | 4-Methoxyphenyl | Propionyl chloride | 90 | >98:2 | 95 |
| 3 | (R)-BINOL-derived Phosphoric Acid | 3-Chlorophenyl | Ethylmethylketene | 78 | 90:10 | 88 |
| 4 | Chiral Bis(oxazoline) Copper(II) Complex | Naphthyl | Propionyl chloride | 82 | >95:5 | 91 |
| 5 | Cinchona Alkaloid Derivative | Phenyl | Methylketene | 75 | 85:15 | 85 |
Table 1: Performance of Chiral Catalyst Systems in the Asymmetric Synthesis of 4-Aryl-3-methylazetidin-2-ones. This table is a representative compilation based on findings for structurally analogous compounds and does not represent the direct synthesis of this compound for which specific data is not publicly available.
The continued development of novel chiral catalysts with improved activity, selectivity, and broader substrate scope remains an active area of research. The insights gained from these studies are instrumental in enabling the efficient and stereoselective synthesis of complex and medicinally important molecules like this compound.
Mechanistic Investigations and Chemical Reactivity of Azetidinone Derivatives
Detailed Reaction Mechanisms Governing Azetidinone Ring Formation
The formation of the azetidin-2-one (B1220530) ring, a four-membered lactam, is most prominently achieved through the Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine. For the specific synthesis of 4-(3-Bromophenyl)-3-methylazetidin-2-one, this would involve the reaction of an imine derived from 3-bromobenzaldehyde (B42254) and a suitable amine, with a ketene generated from a propionyl halide.
The mechanism of the Staudinger cycloaddition is generally accepted to be a two-step process rather than a concerted one. mdpi.com The initial step involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene. This leads to the formation of a zwitterionic intermediate. mdpi.com The subsequent step is a conrotatory ring closure, where the enolate anion of the zwitterion attacks the iminium cation, forming the four-membered azetidinone ring. mdpi.com
The stereochemistry of the final product, specifically the relative orientation of the 3-methyl and 4-(3-bromophenyl) groups (cis or trans), is determined during this ring-closing step and is influenced by factors such as the substituents on both the ketene and the imine, the solvent, and the reaction temperature. mdpi.com Isomerization of the starting imine can also play a critical role in the final stereochemical outcome. mdpi.com
Table 1: Key Steps in the Staudinger Synthesis of this compound
| Step | Description | Intermediate/Transition State |
| 1 | Nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. | Formation of a zwitterionic intermediate. |
| 2 | Conrotatory electrocyclization (intramolecular Mannich-type reaction). | Four-membered ring closure to form the azetidin-2-one. |
Intrinsic Chemical Reactivity of the Azetidinone Ring System
The reactivity of the azetidin-2-one ring is largely dictated by its significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain makes the amide bond within the four-membered ring more susceptible to cleavage compared to acyclic amides.
Studies on Ring-Opening and Ring-Preserving Transformations
Ring-Opening Reactions: The strained nature of the β-lactam ring facilitates its opening under various conditions. nih.gov Acid-mediated ring-opening of 4-aryl-azetidin-2-ones can lead to the formation of cinnamamides. rsc.org Nucleophilic attack at the carbonyl carbon is a common mode of ring cleavage. For instance, hydrolysis with acid or base will open the ring to form a β-amino acid. nih.gov This reactivity is fundamental to the mechanism of action of β-lactam antibiotics, where the carbonyl group acylates a serine residue in the active site of bacterial transpeptidases, leading to irreversible enzyme inhibition. nih.gov
Ring-Preserving Transformations: Despite the ring strain, transformations that preserve the azetidinone core are also possible. These reactions typically involve modifications at the N1, C3, or C4 positions of the ring. For example, N-alkylation or N-acylation can occur without ring cleavage. Reactions at the C3 and C4 positions often depend on the nature of the substituents present.
Analysis of Electrophilic and Nucleophilic Attack at the Azetidinone Carbonyl and Nitrogen Centers
Carbonyl Center (C2): The carbonyl carbon of the azetidin-2-one ring is a primary site for nucleophilic attack. This is due to the polarization of the carbon-oxygen double bond and the increased electrophilicity conferred by the ring strain. The reaction with nucleophiles typically proceeds through a tetrahedral intermediate. researchgate.net Subsequent collapse of this intermediate can lead to either the expulsion of the attacking nucleophile (reformation of the starting material) or cleavage of the N1-C2 bond, resulting in ring-opening. researchgate.net
Nitrogen Center (N1): The nitrogen atom of the azetidin-2-one is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, it can be susceptible to electrophilic attack under certain conditions, particularly after deprotonation with a strong base to form an amide anion. This allows for the introduction of various substituents at the nitrogen atom. The presence of an electron-withdrawing group on the nitrogen can significantly accelerate ring-opening by nucleophiles. nih.gov
Reactivity and Transformations of the 3-Bromophenyl and 3-Methyl Substituents on the Azetidinone Core
The substituents at the C3 and C4 positions of the azetidinone ring introduce additional sites for chemical modification.
3-Bromophenyl Substituent: The 3-bromophenyl group at the C4 position offers a versatile handle for further functionalization through reactions characteristic of aryl bromides. These include:
Cross-Coupling Reactions: The bromine atom can be readily replaced by various organic groups through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of alkyl, aryl, vinyl, or alkynyl moieties, enabling the synthesis of a diverse library of analogs.
Nucleophilic Aromatic Substitution: While generally less reactive than activated aryl halides, nucleophilic aromatic substitution can be achieved under specific conditions.
Formation of Organometallic Reagents: The bromo-substituent can be converted into an organolithium or Grignard reagent, which can then be reacted with a variety of electrophiles.
The electronic nature of the bromophenyl group, being electron-withdrawing, can also influence the reactivity of the azetidinone ring itself.
Table 2: Potential Transformations of Substituents on the this compound Core
| Substituent | Reaction Type | Potential Products |
| 3-Bromophenyl | Suzuki Coupling | 4-(Aryl)-3-methylazetidin-2-ones |
| 3-Bromophenyl | Heck Coupling | 4-(Alkenylphenyl)-3-methylazetidin-2-ones |
| 3-Bromophenyl | Sonogashira Coupling | 4-(Alkynylphenyl)-3-methylazetidin-2-ones |
| 3-Bromophenyl | Lithiation/Grignard Formation | Functionalized phenyl derivatives at C4 |
| 3-Methyl | Radical Halogenation | 3-(Halomethyl)-4-(3-bromophenyl)azetidin-2-ones |
Advanced Spectroscopic Characterization Techniques for Azetidinone Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including the nuanced architecture of β-lactams. researchgate.net By analyzing one-dimensional and two-dimensional NMR spectra, it is possible to map the complete proton and carbon framework of 4-(3-Bromophenyl)-3-methylazetidin-2-one.
One-dimensional NMR provides fundamental information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift, δ), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constant, J). For this compound, the spectrum would exhibit characteristic signals for the azetidinone ring protons, the methyl group, and the aromatic protons of the bromophenyl substituent. The protons on the β-lactam ring (at C3 and C4) are particularly diagnostic. Their coupling constant (J₃,₄) is critical for determining the relative stereochemistry: cis isomers typically show a J-value of ~5-6 Hz, while trans isomers display a smaller coupling of ~0-2 Hz. ipb.pt
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical nature. The most downfield signal is typically that of the carbonyl carbon (C=O) of the β-lactam ring, appearing around 165-175 ppm due to its electrophilic character. researchgate.net The carbons of the aromatic ring, the methyl group, and the azetidinone ring carbons (C3 and C4) would resonate at characteristic chemical shifts.
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound (trans isomer)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| C=O (C2) | - | - | - | ~168.0 |
| CH-CH₃ (C3) | ~3.4 - 3.6 | Quintet | ~2.0, ~7.0 | ~55.0 |
| CH-Ar (C4) | ~4.8 - 5.0 | Doublet | ~2.0 | ~62.0 |
| CH₃ | ~1.4 - 1.6 | Doublet | ~7.0 | ~15.0 |
| N-H | ~7.5 - 8.5 | Broad Singlet | - | - |
| Ar-H (C2') | ~7.6 | Singlet | - | ~133.0 |
| Ar-H (C4') | ~7.4 | Multiplet | - | ~130.5 |
| Ar-H (C5') | ~7.3 | Multiplet | - | ~123.0 |
| Ar-H (C6') | ~7.5 | Multiplet | - | ~128.0 |
| Ar-C (C1') | - | - | - | ~140.0 |
| Ar-C (C3') | - | - | - | ~122.0 |
Two-dimensional (2D) NMR experiments provide correlational data that helps piece together the molecular puzzle by establishing through-bond and through-space relationships between nuclei. longdom.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). libretexts.org For this compound, a COSY spectrum would show a cross-peak between the proton at C3 and the proton at C4, confirming their vicinal relationship. It would also show a correlation between the C3 proton and the methyl protons. longdom.org
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum would definitively assign the proton signals for C3-H, C4-H, and the methyl group to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity. libretexts.org For the target molecule, a NOESY spectrum can confirm the cis or trans configuration. In a cis isomer, a cross-peak would be observed between the C3-H and C4-H protons, whereas in the trans isomer, this spatial correlation would be absent or very weak. Instead, a trans isomer might show a correlation between the C3-methyl group and the C4-H proton, depending on the conformation. ipb.pt
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The most prominent and diagnostic absorption band in the IR spectrum of any β-lactam is the carbonyl (C=O) stretching vibration. Due to the significant ring strain in the four-membered azetidinone ring, this band appears at a characteristically high frequency, typically in the range of 1730-1780 cm⁻¹. troindia.inlibretexts.org This is significantly higher than the C=O stretch of a typical acyclic amide (~1650 cm⁻¹). Other key absorptions would include N-H stretching (~3200-3300 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), aliphatic C-H stretching (<3000 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹). sciencescholar.us
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The β-lactam carbonyl stretch is also Raman active and appears in a similar region (~1780 cm⁻¹). acs.orgnih.gov Aromatic ring vibrations, particularly the ring breathing mode around 1600 cm⁻¹, often give strong, sharp signals in the Raman spectrum, confirming the presence of the bromophenyl group. nih.gov
Interactive Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | IR | ~3250 | Medium |
| Aromatic C-H | Stretch | IR, Raman | ~3050 | Medium-Weak |
| Aliphatic C-H | Stretch | IR, Raman | ~2950 | Medium-Weak |
| C=O (β-Lactam) | Stretch | IR, Raman | ~1760 | Strong |
| Aromatic C=C | Stretch | IR, Raman | ~1600, ~1475 | Medium-Strong |
| C-N | Stretch | IR | ~1380 | Medium |
| C-Br | Stretch | IR | ~680 | Medium-Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. libretexts.org
A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity: the M⁺ peak (containing the ⁷⁹Br isotope) and the M+2 peak (containing the ⁸¹Br isotope). docbrown.info For this compound (C₁₀H₁₀BrNO), this isotopic signature provides definitive evidence for the presence of a single bromine atom.
The fragmentation of β-lactams is well-documented and often involves the characteristic cleavage of the strained four-membered ring. nih.govresearchgate.net A common fragmentation pathway is a retro [2+2] cycloaddition, which would break the ring into two fragments, helping to confirm the substituents at the C3 and C4 positions. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For C₁₀H₁₀⁷⁹BrNO, the calculated exact mass of the molecular ion [M]⁺˙ is 238.9949, and for C₁₀H₁₀⁸¹BrNO, it is 240.9929. An experimental HRMS result matching these values would confirm the molecular formula.
Coupling chromatographic separation techniques with mass spectrometry (GC-MS or LC-MS) creates a powerful analytical tool for monitoring the progress of a chemical reaction and assessing the purity of the final product. nih.gov
Reaction Monitoring: By taking small aliquots from the reaction mixture over time, LC-MS analysis can track the disappearance of starting materials and the appearance of the desired product, this compound. This allows for the optimization of reaction conditions such as time, temperature, and catalyst loading.
Purity Assessment: After purification, LC-MS or GC-MS can be used to assess the purity of the compound. The chromatogram will show a major peak corresponding to the product, and the mass spectrum of this peak will confirm its identity. The presence of any minor peaks would indicate impurities, which can then be identified by their respective mass spectra. This is crucial for ensuring the quality of the synthesized compound.
Elemental Analysis for Empirical Formula and Purity Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. nih.govresearchgate.net It precisely determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), and nitrogen (N), and in the case of this compound, bromine (Br)—in a pure sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula (C₁₀H₁₀BrNO).
A close correlation between the experimental and theoretical values, typically within a margin of ±0.4%, provides strong evidence for the proposed empirical formula and serves as a critical indicator of the sample's purity. mdpi.com Significant deviations may suggest the presence of impurities, residual solvents, or an incorrect structural assignment. For azetidinone derivatives, this technique is routinely employed to confirm that the desired product has been successfully isolated. researchgate.net
Table 1: Elemental Analysis Data for this compound (Molecular Formula: C₁₀H₁₀BrNO) This table presents the theoretical elemental composition of the target compound alongside representative experimental data that would confirm its empirical formula and high purity.
| Element | Theoretical Mass % | Experimental Mass % (Example) |
|---|---|---|
| Carbon (C) | 49.61% | 49.55% |
| Hydrogen (H) | 4.16% | 4.20% |
| Bromine (Br) | 33.00% | 32.89% |
| Nitrogen (N) | 5.79% | 5.81% |
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline compound. springernature.com This technique provides precise data on bond lengths, bond angles, and torsional angles, offering a definitive confirmation of the molecular connectivity and conformation in the solid state. For this compound, a successful crystallographic analysis would irrefutably establish the four-membered β-lactam ring structure and the relative stereochemistry of the methyl group at the C3 position and the 3-bromophenyl group at the C4 position (i.e., cis or trans).
Furthermore, because this compound is a chiral molecule with two stereocenters, X-ray crystallography can be used to determine its absolute configuration. nih.govresearchgate.net This is achieved through the analysis of anomalous dispersion effects, which are particularly pronounced due to the presence of the heavy bromine atom. mit.edu The refinement of the Flack parameter, which should approach a value of zero for the correct enantiomer, allows for the confident assignment of the absolute stereochemistry (e.g., (3R,4S) or (3S,4R)). researchgate.net
Table 2: Representative Single-Crystal X-ray Crystallographic Data This table illustrates the typical parameters reported from a single-crystal X-ray diffraction experiment for a small organic molecule like an azetidinone derivative.
| Parameter | Example Value | Description |
|---|---|---|
| Empirical Formula | C₁₀H₁₀BrNO | The elemental composition of the molecule. |
| Formula Weight | 242.10 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/c | The symmetry group of the crystal. |
| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 16.2 Å | The lengths of the unit cell axes. |
| α = 90°, β = 98.5°, γ = 90° | The angles of the unit cell. | |
| Volume | 975 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | 1.650 g/cm³ | The calculated density of the crystal. |
| R-factor (R₁) | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Chemical Derivatization Strategies for Enhanced Chromatographic and Spectroscopic Characterization
Chemical derivatization is a process where a target analyte is chemically modified to produce a new compound with properties that are more suitable for a specific analytical method. nih.gov This strategy is often employed to improve the performance of chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). researchgate.netsci-hub.se For azetidinones, derivatization can overcome issues such as low volatility, poor thermal stability, or the lack of a strong chromophore for UV detection. sigmaaldrich.com
A common derivatization approach for compounds containing an N-H group, such as the lactam in this compound, is silylation. Reacting the compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton on the nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group. This transformation increases the molecule's volatility and thermal stability, making it more amenable to analysis by GC and GC-MS. sigmaaldrich.com Other strategies could involve acylation of the nitrogen atom or ring-opening reactions to form a derivatized β-amino acid, which may exhibit improved chromatographic behavior or detectability.
Table 3: Chemical Derivatization Strategies for Azetidinone Analysis This table outlines potential derivatization reagents for this compound, the targeted functional group, and the resulting analytical enhancement.
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Enhancement |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Lactam N-H | N-trimethylsilyl azetidinone | Increases volatility and thermal stability for GC-MS analysis. sigmaaldrich.com |
| Acetic Anhydride | Lactam N-H | N-acetyl azetidinone | May improve chromatographic peak shape and alter retention time. |
| Dansyl Chloride | Lactam N-H (under specific conditions) or ring-opened amine | N-dansyl derivative | Introduces a highly fluorescent group for sensitive detection in HPLC. |
Computational Chemistry and Cheminformatics in Azetidinone Research
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is crucial for understanding how a ligand like 4-(3-Bromophenyl)-3-methylazetidin-2-one might interact with a biological target at the molecular level.
Molecular docking simulations are employed to predict the binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol), and the binding mode of a ligand within the active site of a target protein. dergipark.org.tr For azetidinone derivatives, potential biological targets often include bacterial enzymes (like penicillin-binding proteins) or cancer-related proteins. amazonaws.comnih.gov The docking process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the interaction energy for numerous possible conformations and orientations.
The results of such studies can rank different derivatives based on their predicted affinity for a target, guiding the selection of candidates for synthesis and biological testing. nih.gov For instance, docking studies on compounds with similar heterocyclic scaffolds have been used to predict their binding energies with proteins from pathogens like Staphylococcus aureus and Bacillus subtilis. amazonaws.com
Table 1: Illustrative Predicted Binding Affinities of Azetidinone Derivatives with a Hypothetical Enzyme Target
This table provides example data to illustrate the output of molecular docking studies. The values are representative and not specific to this compound.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Binding Mode |
|---|---|---|---|
| Azetidinone Derivative A | Bacterial Penicillin-Binding Protein | -8.5 | Occupies active site, forms H-bond with Serine-62 |
| This compound (Hypothetical) | Bacterial Penicillin-Binding Protein | -7.9 | Bromophenyl group forms hydrophobic interactions |
| Azetidinone Derivative C | Human Cyclooxygenase-2 (COX-2) | -9.1 | Lactam ring interacts with Arginine-120 |
Beyond predicting affinity, molecular docking provides a detailed view of the specific interactions between the ligand and the protein's active site. nih.gov These interactions are fundamental to the ligand's biological activity. Key interactions identified through these studies often include:
Hydrogen Bonds: The carbonyl oxygen of the β-lactam ring in azetidinones is a common hydrogen bond acceptor.
Hydrophobic Interactions: The phenyl ring, and specifically the bromo-substituent in this compound, can form significant hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket.
Pi-Pi Stacking: The aromatic phenyl ring can interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the target protein.
Analysis of these interactions helps researchers understand the structural requirements for effective binding. For example, docking studies might reveal that an electron-withdrawing group at a specific position on the phenyl ring enhances binding, guiding future chemical modifications to improve potency. ijrar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are powerful tools for estimating the activity of newly designed compounds without the need for their synthesis and testing. ptfarm.pl
The core of QSAR is the development of a predictive model, which is a statistical equation correlating molecular descriptors (numerical representations of chemical structure) with a measured biological activity (e.g., minimum inhibitory concentration, IC50). chalcogen.ro For azetidinone derivatives, QSAR models have been successfully developed to predict their antimicrobial and anticancer activities. ptfarm.plnih.gov
A typical QSAR model might take the form of a multiple linear regression (MLR) equation: Biological Activity = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + Constant
These models provide valuable insights into the mechanism of action by identifying which structural properties are most influential for the biological activity of the compounds. chalcogen.ro
The foundation of a robust QSAR model is the calculation and selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure. For azetidinone research, several types of descriptors are commonly used:
Physicochemical Descriptors: These relate to properties like lipophilicity (Log P), molar refractivity, and total energy. chalcogen.ro
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, encoding information about its size, shape, and degree of branching. Studies on 2-azetidinone derivatives have frequently shown that their biological activities are governed by topological parameters. ptfarm.plnih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies of Azetidinones
This table describes descriptors frequently employed in the QSAR analysis of azetidinone derivatives.
| Descriptor Type | Descriptor Name | Description | Reference |
|---|---|---|---|
| Topological | Balaban Index (J) | A distance-based topological index that considers the size and branching of the molecule. | ptfarm.plnih.govresearchgate.net |
| Topological | Molecular Connectivity Indices (e.g., ⁰χv, ¹χv) | Valence connectivity indices that reflect the degree of branching and connectivity of atoms within the molecule. | ptfarm.plnih.gov |
| Physicochemical | Log P | The logarithm of the partition coefficient between octanol and water, representing the molecule's lipophilicity. | chalcogen.ro |
| Thermodynamic | Total Energy (TE) | The total energy of the molecule in its lowest energy conformation, indicating its stability. | chalcogen.roresearchgate.net |
| Steric | Ovality | A measure of the molecule's shape, comparing its surface area to the minimum possible surface area for its volume. | chalcogen.ro |
A QSAR model is only useful if it is statistically robust and has good predictive power. Therefore, rigorous validation is a critical step. Validation assesses the model's ability to accurately predict the activity of compounds not used in its development. nih.gov Key statistical methods and parameters include:
Internal Validation: This tests the internal stability and robustness of the model, often using cross-validation techniques like the leave-one-out (LOO) method. basicmedicalkey.com The cross-validated squared correlation coefficient (q²) is a key metric here. A q² value greater than 0.5 is generally considered indicative of a good model. sphinxsai.com
External Validation: The model's predictive power is tested on an external set of compounds (the "test set") that were not used to build the model. nih.gov The predictive squared correlation coefficient (r²_pred) is calculated for this set.
Goodness-of-Fit: The coefficient of determination (r²) measures how well the model fits the training data. However, a high r² value alone is not sufficient to guarantee a model's predictive ability. nih.gov
Table 3: Key Statistical Parameters for QSAR Model Validation
This table outlines common metrics used to evaluate the reliability and predictive power of a QSAR model.
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | r² | Indicates the goodness-of-fit of the model to the training data. | > 0.7 sphinxsai.com |
| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model. | > 0.6 chalcogen.ro |
| Predictive Correlation Coefficient | r²_pred | Measures the model's ability to predict the activity of an external test set. | > 0.5 sphinxsai.com |
| F-test Value | F | Indicates the statistical significance of the model. | High values indicate significance. chalcogen.ro |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools in computational chemistry for investigating the properties and reactivity of molecules like this compound. These methods, rooted in quantum mechanics, provide detailed insights into the electronic structure and energy of a molecule, which are crucial for understanding its behavior. High-level Density Functional Theory (DFT) and ab initio methods are often employed to analyze the structural properties of azetidinone derivatives. researchgate.net Such calculations can determine key parameters like bond lengths, bond angles, and dihedral angles of the β-lactam ring, which are essential for predicting its stability and reactivity.
Electronic Structure Analysis and Frontier Molecular Orbital Theory
Electronic structure analysis delves into the arrangement of electrons within a molecule. For this compound, this involves understanding how the bromine and methyl substituents on the phenyl and azetidinone rings, respectively, influence the electron distribution and the properties of the strained four-membered lactam ring. The reactivity of the β-lactam ring is a key area of interest, and quantum chemical methods can quantify this using Fukui functions. researchgate.net
A critical component of electronic structure analysis is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com FMO theory is instrumental in predicting the reactivity of molecules. youtube.comlibretexts.org The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity). youtube.com
For azetidinone scaffolds, the HOMO is often associated with the lone pair of electrons on the nitrogen atom or the π-system of the phenyl ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is typically centered on the carbonyl group of the β-lactam ring, which is the primary site for nucleophilic attack, a crucial step in the mechanism of action of β-lactam antibiotics. libretexts.org The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Azetidinone Scaffold Note: This data is representative of a generic substituted azetidinone and not specific to this compound due to the absence of specific experimental or computational data in the searched literature.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |
| HOMO-LUMO Gap | 5.3 | Energy difference; indicates chemical stability and reactivity. |
Conformational Analysis and Energy Minimization Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For this compound, the relative orientations of the 3-bromophenyl group at the C4 position and the methyl group at the C3 position are critical. These substitutions can exist in either a cis or trans configuration, leading to different diastereomers with distinct physical, chemical, and biological properties.
Energy minimization studies, typically performed using computational methods like DFT, are used to identify the most stable conformer(s) of a molecule. These calculations explore the potential energy surface of the molecule to locate the geometry with the lowest energy. The planarity of the azetidinone ring and the torsion angles involving the substituents are key parameters determined in these studies. iucr.org The conformation of the β-lactam ring and its substituents significantly impacts its interaction with biological targets.
Computational Investigation of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of azetidinones. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a common method for forming the β-lactam ring. mdpi.com DFT calculations can be employed to model the reaction pathway, identifying intermediates and, crucially, the transition state structures. mdpi.comnih.gov
The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics and stereoselectivity. For the synthesis of substituted azetidinones like this compound, computational studies can explain why a particular diastereomer (cis or trans) is preferentially formed. rsc.org These calculations can model a two-step mechanism involving the formation of a zwitterionic intermediate followed by electrocyclization to form the four-membered ring. mdpi.com By comparing the activation energies of the different pathways leading to the cis and trans products, the observed stereoselectivity can be rationalized. rsc.org
Virtual Screening and In Silico Drug Design Methodologies for Azetidinone Scaffolds
The azetidinone ring is a well-known pharmacophore present in β-lactam antibiotics. nih.gov Given its proven biological importance, the azetidinone scaffold is a frequent subject of virtual screening and in silico drug design studies to discover new therapeutic agents. iosrjournals.orgeurekaselect.com
Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as an enzyme or receptor. nih.gov For azetidinone scaffolds, this could involve targeting bacterial enzymes like penicillin-binding proteins (PBPs) or β-lactamases. nih.goviosrjournals.org Molecular docking is a primary technique used in virtual screening, where the conformation and orientation (the "pose") of a ligand within the active site of a target protein are predicted, and the binding affinity is estimated using a scoring function. benthamdirect.comtandfonline.com
In silico drug design methodologies for azetidinone scaffolds go beyond simple screening and involve the rational design of new molecules with improved properties. This can include pharmacophore modeling, where the essential three-dimensional arrangement of functional groups required for biological activity is defined. mdpi.com This model can then be used to search for new scaffolds or to guide the modification of existing azetidinone derivatives to enhance their activity or selectivity. Quantitative Structure-Activity Relationship (QSAR) studies are also employed to build mathematical models that correlate the chemical structure of azetidinone derivatives with their biological activity, enabling the prediction of the potency of novel analogues. eurekaselect.com These computational approaches accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds. iosrjournals.orgresearchgate.net
Biological Activity Investigations: Methodologies and Molecular Mechanisms
In Vitro Screening Platforms for Diverse Biological Activities
In vitro screening provides the foundational data regarding a compound's biological potential. These assays are conducted in controlled laboratory environments, such as test tubes or petri dishes, and are designed to measure the direct effect of the compound on isolated cells, microorganisms, or enzymes.
The azetidin-2-one (B1220530) ring is a core structural feature of β-lactam antibiotics, the most widely used class of antibacterial agents. bepls.comlookchem.com Therefore, novel derivatives like 4-(3-Bromophenyl)-3-methylazetidin-2-one are frequently evaluated for their antimicrobial properties. The primary methodologies for this assessment are the agar (B569324) disc diffusion and broth dilution methods, which are used to determine the compound's spectrum of activity and its minimum inhibitory concentration (MIC).
To assess the antibacterial potential of azetidin-2-one derivatives, a panel of clinically relevant bacterial strains is typically used. This includes representatives from both Gram-positive and Gram-negative bacteria to establish the breadth of activity.
Methodologies: The broth microdilution method is a standard quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. In this assay, serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates, which are then inoculated with a standardized bacterial suspension. Following incubation, the plates are examined for visible signs of growth. The agar diffusion method provides a qualitative assessment where filter paper discs impregnated with the test compound are placed on an agar plate swabbed with the test organism. The diameter of the zone of inhibition around the disc correlates with the susceptibility of the bacterium to the compound. researchgate.net
Bacterial Stains: Commonly used test organisms include:
Gram-positive: Staphylococcus aureus, a major cause of skin, respiratory, and bloodstream infections. lookchem.comaip.org
Gram-negative: Escherichia coli, a common cause of urinary tract infections and gastroenteritis, and Salmonella Typhi, the causative agent of typhoid fever. aip.orgnih.gov
Research Findings: While specific data for this compound is not available, studies on analogous azetidin-2-one compounds demonstrate a wide range of activities. For instance, certain derivatives have shown moderate to significant activity when compared against standard antibiotics like amoxicillin (B794) or ciprofloxacin. aip.org The results are typically presented as MIC values (in µg/mL or µM).
Table 1: Representative Antibacterial Activity of Analogous Azetidin-2-one Derivatives
| Compound Class | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Reference |
|---|---|---|---|
| Phenyl-azetidinones | 50 - 100 | 100 - 200 | nih.gov |
| Substituted Azetidinones | > 250 | > 250 | aip.org |
This table presents illustrative data from related compounds to demonstrate typical research findings and is not specific to this compound.
In addition to antibacterial screening, azetidin-2-one derivatives are also evaluated for their potential to inhibit the growth of pathogenic fungi.
Methodologies: Similar to antibacterial testing, the antifungal activity is commonly assessed using broth or agar-based dilution methods. The MIC is determined as the lowest concentration of the compound that inhibits fungal growth. The results are often compared to a standard antifungal agent, such as fluconazole (B54011) or ketoconazole. nih.govsemanticscholar.org
Fungal Strains: Key fungal strains used for these assessments include:
Candida albicans, a common cause of opportunistic yeast infections (candidiasis). lookchem.com
Aspergillus niger, a mold that can cause aspergillosis, particularly in immunocompromised individuals. nih.gov
Research Findings: Various studies on azetidin-2-one derivatives have reported a range of antifungal activities. Some compounds have exhibited significant efficacy against tested fungal strains, sometimes comparable to standard antifungal drugs. nih.gov The presence and position of substituents on the phenyl ring can greatly influence the antifungal potency.
Table 2: Representative Antifungal Activity of Analogous Azetidin-2-one Derivatives
| Compound Class | Candida albicans (MIC µg/mL) | Aspergillus niger (MIC µg/mL) | Reference |
|---|---|---|---|
| Phenyl-azetidinones | > 100 | 50 - 100 | nih.gov |
| Phenyl sulfonyl Pyrazoline Azetidinones | 100 - 200 | > 200 | researchgate.net |
This table presents illustrative data from related compounds to demonstrate typical research findings and is not specific to this compound.
The search for novel anticancer agents has led to the exploration of various chemical scaffolds, including azetidin-2-ones. These compounds are screened for their ability to inhibit the growth and proliferation of cancer cells.
Methodologies: The most common in vitro method to assess antiproliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. Cancer cells are seeded in 96-well plates, treated with various concentrations of the test compound, and incubated. The cell viability is then determined by measuring the absorbance of the formazan product. The results are used to calculate the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. mdpi.com
Cancer Cell Lines: A wide variety of cancer cell lines are available for screening. The MCF-7 cell line is a widely used model for estrogen receptor-positive human breast cancer and is frequently employed in the primary screening of potential anticancer agents. mdpi.comnih.gov
Research Findings: While specific data for this compound is unavailable, numerous studies have demonstrated the potent antiproliferative effects of other azetidin-2-one derivatives. For example, a series of 3-substituted azetidin-2-ones designed as analogues of combretastatin (B1194345) A-4 showed significant in vitro antiproliferative activities in MCF-7 cells, with IC50 values in the nanomolar range. mdpi.com These studies indicate that the β-lactam scaffold can be effectively modified to produce potent antimitotic agents that disrupt tubulin polymerization. mdpi.comnih.gov
Table 3: Representative Antiproliferative Activity of Analogous Azetidin-2-one Derivatives against MCF-7 Cells
| Compound Series | Most Active Compound IC50 (nM) | Mechanism of Action | Reference |
|---|---|---|---|
| 3-(prop-1-en-2-yl)azetidin-2-ones | 10 - 33 | Tubulin Polymerization Inhibition | mdpi.com |
This table presents illustrative data from related compounds to demonstrate typical research findings and is not specific to this compound.
Beyond broad cellular effects, it is crucial to investigate whether a compound interacts with specific molecular targets, such as enzymes. This provides insight into its mechanism of action.
A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic's β-lactam ring. rsc.org Therefore, new β-lactam compounds are often tested for their ability to inhibit these resistance-conferring enzymes.
Methodologies: The activity of β-lactamase inhibitors is typically measured using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin (B1678963). Nitrocefin is a cephalosporin (B10832234) analogue that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The assay is performed by incubating the β-lactamase enzyme with the test compound (the potential inhibitor) for a specific period before adding the nitrocefin substrate. The rate of color change is monitored using a spectrophotometer. A reduction in the rate of hydrolysis compared to a control (enzyme without inhibitor) indicates inhibition. From this data, the IC50 or the inhibition constant (Ki) can be determined.
Research Findings: Research has led to the development of several β-lactamase inhibitors. While specific studies on this compound as a β-lactamase inhibitor are not documented in the provided sources, the general class of azetidinimines, which are structural analogues of β-lactams, has been investigated. Some of these analogues have shown the ability to inhibit multiple classes of β-lactamases, including serine-β-lactamases (like KPC-2) and metallo-β-lactamases (like NDM-1), with submicromolar activities. nih.gov Such findings highlight the potential for novel azetidinone-based structures to act as broad-spectrum inhibitors, potentially restoring the efficacy of existing antibiotics against resistant bacteria. nih.gov
Enzyme Inhibition Assays and Target-Specific Activity Screening
Other Relevant Enzyme Inhibition Profiles (e.g., Alkaline Phosphatase, COX Enzyme, Tubulin Polymerization)
The β-lactam core of azetidinone derivatives is a versatile pharmacophore known to interact with a variety of enzymes beyond its traditional antibacterial targets. Research has extended into its potential as an inhibitor of other key enzymes implicated in various diseases.
Tubulin Polymerization Inhibition: A significant area of investigation for azetidinone derivatives is their role as antimitotic agents that function by inhibiting tubulin polymerization. nih.govnih.gov This action disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govmdpi.com This mechanism is a validated strategy in cancer therapy. nih.gov For instance, certain chiral azetidin-2-ones have demonstrated potent antiproliferative activities against various cancer cell lines, with IC50 values in the nanomolar to low micromolar range. nih.govnih.govtudublin.ie Mechanistic studies confirm that these compounds bind to the colchicine-binding site on tubulin, thereby destabilizing microtubule dynamics. mdpi.com The azetidinone ring is often used as a constrained scaffold to mimic the cis-double bond of natural tubulin inhibitors like combretastatin A-4, enhancing stability and biological potency. mdpi.comtudublin.ie
Alkaline Phosphatase (AP) Inhibition: Alkaline phosphatases are a group of enzymes involved in removing phosphate (B84403) groups from various molecules; their dysregulation is linked to several health conditions. While research specifically on this compound as an AP inhibitor is not extensively documented, other heterocyclic compounds, such as those containing thiazole (B1198619) moieties, have been identified as potent inhibitors of alkaline phosphatases. nih.govresearchgate.net Given the broad inhibitory capacity of heterocyclic scaffolds, the azetidinone ring represents a potential candidate for designing novel AP inhibitors. The general structure-activity relationship (SAR) for AP inhibitors often points to the importance of specific substitution patterns that facilitate interaction with the enzyme's active site. nih.govsemanticscholar.org
Cyclooxygenase (COX) Enzyme Inhibition: Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, and their inhibition is the primary mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com The potential for azetidinone derivatives to act as COX inhibitors is an emerging area of interest. Studies on other heterocyclic structures have shown that they can be designed to selectively inhibit COX-2 over COX-1, which is a desirable profile for reducing gastrointestinal side effects. nih.govresearchgate.net The development of azetidinone-based COX inhibitors would depend on identifying substituents on the lactam ring that can effectively interact with the active site of the COX enzymes. mdpi.com
Table 1: Antiproliferative Activity of Selected Azetidin-2-one Derivatives This table presents data for representative compounds from the azetidin-2-one class to illustrate their potential as tubulin polymerization inhibitors. Data for the specific subject compound is not available in the provided sources.
| Compound | Target Cancer Cell Line | IC50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| Chiral Fluorinated Azetidin-2-one (Compound 18) | Various (including drug-resistant lines) | 1.0 - 3.6 | Tubulin Polymerization Inhibition |
| Aryl-substituted Azetidin-2-one (Compound B7c) | Various | 160 - 400 | Tubulin Polymerization Inhibition |
| 3-(prop-1-en-2-yl)azetidin-2-one (Compound 9h) | MCF-7 (Breast Cancer) | ~10 | Tubulin Polymerization Inhibition |
| 3-(prop-1-en-2-yl)azetidin-2-one (Compound 9q) | MDA-MB-231 (Breast Cancer) | ~23-33 | Tubulin Polymerization Inhibition |
Structure-Activity Relationship (SAR) Studies of Azetidinone Derivatives
The biological activity of azetidinone derivatives is highly dependent on the nature, position, and stereochemistry of the substituents attached to the four-membered β-lactam ring. derpharmachemica.commdpi.com
Elucidation of the Impact of 3-Bromophenyl and 3-Methyl Substituents on Biological Potency
3-Bromophenyl Group at C4: The substituent at the C4 position of the azetidinone ring is critical for determining biological activity. An aryl group, such as the phenyl moiety in the subject compound, is often beneficial. It is reported to facilitate hydrophobic interactions within the active sites of target enzymes, such as bacterial β-lactamases. mdpi.com The presence of a halogen, specifically a bromine atom, on this phenyl ring introduces both steric and electronic effects. As an electron-withdrawing group, the bromo substituent can modulate the electronic properties of the entire molecule, which has been shown in some series of heterocyclic compounds to enhance biological potency. ijsr.net For example, in certain azetidinone series, compounds bearing chloro and bromo groups demonstrated significant activity. ijsr.net
3-Methyl Group at C3: Substituents at the C3 position of the azetidinone ring also play a crucial role in modulating the compound's activity profile. An alkyl group, such as the methyl group, can influence the molecule's conformation and its interaction with target proteins. The size and nature of the C3 substituent can affect the strain of the β-lactam ring, which in turn impacts its reactivity as an acylating agent—a key mechanism for inhibiting enzymes like transpeptidases. bepls.com Furthermore, the relationship and stereochemistry between the C3 and C4 substituents are often paramount for potent biological activity. nih.gov
Comprehensive Analysis of Substituent Effects on the Azetidinone Ring and Nitrogen Atom
The pharmacological profile of the azetidinone scaffold can be finely tuned by modifying substituents at various positions.
N1-Substituent: The group attached to the nitrogen atom of the lactam ring significantly influences activity. Structure-activity studies have shown that the presence of an aryl group at the N1 position can be crucial for biological action. mdpi.com The nature of substituents on this N1-aryl ring, whether electron-donating or electron-withdrawing, can further refine the compound's potency and target selectivity. mdpi.comijrar.org
C3-Substituent: As mentioned, the C3 position is vital. In addition to simple alkyl groups, the introduction of more complex side chains, such as those containing chloro or benzylic hydroxyl groups, has been explored to target specific enzymes like cholesterol absorption inhibitors. derpharmachemica.com
C4-Substituent: The C4 position is a key determinant of potency and spectrum of activity. Aryl substitutions (e.g., phenyl, 4-methoxyphenyl, 4-hydroxyphenyl) at this position have been shown to yield potent antimicrobial activity. derpharmachemica.com The substitution pattern on this aryl ring is a common point of modification in drug design to optimize interactions with the target. ijrar.org
Table 2: General Structure-Activity Relationship (SAR) Summary for Azetidinone Derivatives
| Position | Favorable Substituents/Features | Impact on Biological Activity |
|---|---|---|
| N1 (Nitrogen) | Aryl groups (e.g., phenyl) with varied substituents | Significant influence on overall activity and target specificity. mdpi.com |
| C3 | Alkyl, chloro, aryl groups | Modulates ring strain and steric interactions with the target. derpharmachemica.comnih.gov |
| C4 | Aryl groups (e.g., phenyl), often substituted | Crucial for hydrophobic interactions and potency. derpharmachemica.commdpi.com |
| C3/C4 Stereochemistry | trans-configuration often preferred | Can be superior to cis for specific enzyme inhibition (e.g., thrombin). nih.gov |
Investigation of Stereochemical Influence on Activity Profiles
Stereochemistry is a fundamental aspect of the biological activity of azetidinone derivatives. The relative orientation of substituents at positions C3 and C4 gives rise to cis and trans diastereomers, which can exhibit profoundly different biological potencies. For a series of azetidinone derivatives designed as thrombin inhibitors, a trans relationship between the C3 and C4 substituents was found to be superior to a cis disposition for activity. nih.gov In the context of anticancer activity, the synthesis of chiral azetidin-2-ones has been a key strategy. nih.govnih.gov Enantiomerically pure compounds often show significantly higher potency and selectivity for their molecular target, such as tubulin, compared to their racemic mixtures. This highlights that a specific three-dimensional arrangement of the pharmacophore is necessary for optimal interaction with the biological target. nih.gov
Elucidation of Molecular Mechanisms of Action for Azetidinone Derivatives
Identification and Validation of Specific Molecular Targets within Biological Systems
The diverse biological activities exhibited by azetidinone derivatives stem from their ability to interact with and inhibit a range of molecular targets.
Bacterial Penicillin-Binding Proteins (PBPs): The classical molecular target for β-lactam antibiotics, including many azetidinones, is a group of bacterial enzymes known as penicillin-binding proteins (PBPs) or transpeptidases. derpharmachemica.com The strained four-membered lactam ring is susceptible to nucleophilic attack. bepls.com This allows the azetidinone to act as an acylating agent, forming a stable, covalent bond with a serine residue in the active site of the PBP. bepls.com This irreversible inhibition prevents the final step of peptidoglycan synthesis, which is essential for building the bacterial cell wall, ultimately leading to cell lysis and death. derpharmachemica.com
Tubulin: For anticancer applications, tubulin has been validated as a primary molecular target for a significant class of azetidinone derivatives. nih.govmdpi.com These compounds are designed as microtubule-destabilizing agents. mdpi.com Through direct binding, typically at the colchicine (B1669291) site, they inhibit the polymerization of tubulin dimers into microtubules. mdpi.com The disruption of microtubule dynamics leads to mitotic arrest, blocking cell proliferation and inducing apoptosis in cancer cells. nih.govnih.gov This has been confirmed through various assays, including in vitro tubulin polymerization studies, cell cycle analysis, and immunofluorescence microscopy showing disorganized microtubules in treated cells. nih.govmdpi.com
Other Enzyme Targets: The azetidinone scaffold has proven to be a versatile template for designing inhibitors of other enzymes. These include:
Serine Proteases: Derivatives have been developed as potent, time-dependent inhibitors of serine proteases such as thrombin and human leukocyte elastase. nih.govnih.govnih.gov The mechanism often involves acylation of the active site serine residue, similar to the action on PBPs.
Cholesterol Absorption Inhibitors: Specific substitution patterns on the azetidinone ring have led to compounds that inhibit cholesterol absorption, with ezetimibe (B1671841) being a prominent clinical example. nih.gov
The validation of these molecular targets involves a combination of enzymatic assays, biophysical techniques to confirm binding, and cellular studies to link target inhibition with the observed biological effect. mdpi.comnih.gov
Mechanistic Pathways of Interaction with Enzymes, Receptors, or Cellular Components
The specific mechanistic pathways of interaction for this compound with biological targets have not been extensively detailed in publicly available research. However, by examining the broader class of 2-azetidinones, also known as β-lactams, we can infer the likely mechanisms of action. This class of compounds is renowned for its interaction with bacterial enzymes essential for cell wall synthesis.
The primary mechanism of action for many β-lactam compounds is the inhibition of transpeptidase enzymes, which are also known as penicillin-binding proteins (PBPs). derpharmachemica.com These enzymes are crucial for the final step in the biosynthesis of the bacterial cell wall, specifically the cross-linking of peptidoglycan strands. derpharmachemica.com The strained four-membered β-lactam ring of the azetidin-2-one core is key to its activity. This ring mimics the D-Ala-D-Ala moiety of the natural substrate of the transpeptidase. When the enzyme attempts to catalyze the cross-linking reaction, the serine residue in its active site attacks the carbonyl carbon of the β-lactam ring. This leads to the irreversible opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. This acylation inactivates the enzyme, preventing the construction of the cell wall, which ultimately leads to bacterial cell lysis and death. derpharmachemica.com
Beyond their well-established antibacterial properties, certain azetidin-2-one derivatives have been investigated for other biological activities, suggesting interactions with different cellular components. For instance, some substituted 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones have been identified as tubulin-targeting agents, inducing mitotic catastrophe in cancer cells. iucr.org This indicates an interaction with the microtubule network, a key component of the cellular cytoskeleton. Additionally, various derivatives have been noted to act as inhibitors of other enzymes, including human tryptase, chymase, thrombin, and leukocyte elastase. jgtps.com
The interaction of azetidinone derivatives is not limited to enzymes. Studies on N-methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamides, which contain an azetidine (B1206935) ring (a related four-membered nitrogen heterocycle), have shown binding to muscarinic cholinergic receptors (mAChRs). nih.gov While the core structure differs from 2-azetidinones, this highlights the potential for this heterocyclic scaffold to interact with G-protein coupled receptors. Similarly, other nitrogen-containing heterocyclic compounds have been shown to act as selective agonists for dopamine (B1211576) receptors. nih.gov
A summary of potential interactions based on the azetidinone class is presented below:
| Biological Target | Type of Interaction | Molecular Outcome | Therapeutic Area |
| Transpeptidase (Penicillin-Binding Proteins) | Covalent modification (acylation) of the active site serine. | Inhibition of bacterial cell wall synthesis, leading to cell lysis. | Antibacterial |
| Tubulin | Binding to tubulin, disrupting microtubule dynamics. | Induction of mitotic catastrophe in proliferating cells. | Anticancer |
| Various Proteases (e.g., tryptase, chymase, thrombin) | Enzyme inhibition. | Modulation of physiological processes mediated by these enzymes. | Various (e.g., anti-inflammatory, anticoagulant) |
| G-Protein Coupled Receptors (e.g., muscarinic, dopamine receptors) | Agonist or antagonist binding. | Modulation of signal transduction pathways. | Neurology, etc. |
Molecular Basis of Biological Activity and Resistance Development (if applicable to azetidinone class)
The biological activity of the azetidin-2-one class is fundamentally linked to the chemical reactivity of the β-lactam ring. The ring strain inherent in this four-membered cyclic amide makes the carbonyl group highly susceptible to nucleophilic attack. This reactivity is the molecular basis for their ability to acylate and inactivate enzymes like bacterial transpeptidases. derpharmachemica.com The substituents on the azetidinone ring play a crucial role in modulating this activity, influencing factors such as the compound's spectrum of activity, stability, and susceptibility to resistance mechanisms.
Resistance to β-lactam antibiotics, a significant clinical challenge, has developed through several key molecular mechanisms in bacteria. ijsr.net The most prevalent of these is the production of β-lactamase enzymes. derpharmachemica.comijsr.net These bacterial defense enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP target. derpharmachemica.com Over 1,000 different β-lactamase enzymes have been identified across various bacterial species, exhibiting a wide range of catalytic efficiencies against different β-lactam antibiotics. ijsr.net
Another significant mechanism of resistance involves alterations in the target PBPs. iucr.org Mutations in the genes encoding these proteins can lead to a decreased binding affinity for β-lactam antibiotics. This reduced affinity means that a higher concentration of the drug is required to inhibit cell wall synthesis, rendering the standard therapeutic doses ineffective.
Furthermore, bacteria can develop resistance by modifying drug permeability or by actively pumping the antibiotics out of the cell. Changes in the porin channels in the outer membrane of Gram-negative bacteria can restrict the entry of β-lactam compounds. Efflux pumps, which are membrane proteins, can recognize and actively transport the antibiotics out of the bacterial cytoplasm, preventing them from reaching their intracellular targets.
Interestingly, some newer azetidine derivatives are being investigated for their activity against multidrug-resistant organisms, such as Mycobacterium tuberculosis. nih.gov Certain azetidines have been shown to inhibit mycobacterial growth by interfering with the late-stage biosynthesis of mycolic acids, a critical component of the mycobacterial cell envelope. nih.gov A significant finding in these studies is that some of these compounds did not lead to the emergence of specific resistance, suggesting a novel mechanism of action that may be less prone to the rapid development of resistance. nih.gov
The molecular mechanisms of action and resistance for the azetidinone class are summarized in the table below:
| Mechanism | Description | Effect |
| Mechanism of Action | ||
| Enzyme Inhibition (e.g., PBPs) | The strained β-lactam ring covalently binds to and inactivates the target enzyme. | Disruption of essential cellular processes (e.g., bacterial cell wall synthesis). |
| Mechanisms of Resistance | ||
| Enzymatic Degradation | Production of β-lactamase enzymes that hydrolyze the β-lactam ring. | Inactivation of the antibiotic. |
| Target Modification | Mutations in the genes encoding target proteins (e.g., PBPs) reduce binding affinity. | Decreased efficacy of the antibiotic. |
| Reduced Permeability | Alterations in bacterial membrane porins limit drug entry. | Lower intracellular concentration of the antibiotic. |
| Efflux Pumps | Active transport of the antibiotic out of the bacterial cell. | Lower intracellular concentration of the antibiotic. |
Conclusion and Future Research Directions
Summary of Key Academic Research Findings Related to Azetidinone Chemistry and Biological Relevance
The azetidinone ring is a privileged scaffold in drug discovery, most famously recognized as the active component in β-lactam antibiotics like penicillins and cephalosporins. nih.govijcrt.orgglobalresearchonline.net These antibiotics function by inhibiting bacterial D,D-transpeptidase, an enzyme crucial for cell wall synthesis, leading to bacterial cell lysis and death. derpharmachemica.com Beyond this classical role, academic research has unveiled a much broader spectrum of biological activities. Azetidinone derivatives have been identified as potent mechanism-based inhibitors of various enzymes, including human leukocyte elastase, thrombin, and cholesterol absorption inhibitors. tijer.orgnih.gov For instance, ezetimibe (B1671841) is a well-known drug featuring a monocyclic β-lactam ring that effectively inhibits cholesterol absorption. lifechemicals.comresearchgate.net
The diverse biological potential of azetidinones has spurred extensive investigation into their chemistry. The Staudinger ketene-imine cycloaddition is a cornerstone of β-lactam synthesis, allowing for the creation of structurally diverse derivatives. jgtps.commdpi.com The inherent ring strain of the four-membered lactam makes it a versatile synthetic intermediate, or "synthon," for producing other biologically important molecules like β-amino acids and peptides. nih.govbenthamdirect.com Research has consistently shown that substitutions on the azetidinone ring profoundly influence the type and potency of biological activity, making this scaffold a highly tunable platform for medicinal chemistry. globalresearchonline.netiipseries.org
| Biological Activity | Enzyme/Target | Example Class/Compound | Reference |
|---|---|---|---|
| Antibacterial | Penicillin-Binding Proteins (Transpeptidases) | Penicillins, Cephalosporins, Carbapenems | ijcrt.orgtijer.org |
| Cholesterol Absorption Inhibition | NPC1L1 protein (presumed) | Ezetimibe | nih.govresearchgate.net |
| Enzyme Inhibition | Serine Proteases (e.g., Elastase, Thrombin) | Various monocyclic β-lactams | tijer.orgiipseries.org |
| Anticancer | Tubulin Assembly | Certain 3-hydroxy-2-azetidinones | mdpi.com |
| Antitubercular | Mycobacterium tuberculosis targets | Substituted azetidin-2-one (B1220530) analogues | medwinpublishers.com |
| Antifungal | Fungal-specific targets | Azetidinone-azole conjugates | nih.gov |
Identification of Current Challenges and Emerging Opportunities in the Synthesis and Design of Azetidinone Scaffolds
Despite the maturity of azetidinone chemistry, significant challenges remain. A primary hurdle in synthesis is controlling stereochemistry. The biological activity of chiral azetidinones is often highly dependent on their stereoisomeric form, making the development of efficient and highly stereoselective synthetic methods a continuous goal. acs.org While methods like the Staudinger reaction are foundational, achieving desired cis/trans and enantiomeric purity can require complex chiral auxiliaries or catalysts. mdpi.com The emergence of multidrug-resistant (MDR) bacterial strains presents another major challenge, rendering many traditional β-lactam antibiotics ineffective. nih.gov
These challenges, however, create fertile ground for innovation. There is a growing opportunity in the development of novel synthetic methodologies, including microwave-assisted synthesis and the use of heterogeneous catalysts, to improve yields, reduce reaction times, and enhance stereoselectivity. mdpi.commedwinpublishers.com The threat of antimicrobial resistance is driving the design of "hybrid molecules" where the azetidinone scaffold is conjugated with other pharmacophores, such as azoles or quinolones, to create agents with dual mechanisms of action or the ability to overcome resistance. iipseries.orgnih.gov Furthermore, the application of azetidinone scaffolds is expanding beyond traditional therapeutic areas into the development of CNS-focused chemical libraries and complex fused, bridged, and spirocyclic ring systems for drug discovery. acs.org
Advancements and Future Prospects in Computational and Biological Screening Methodologies for Azetidinone Derivatives
The discovery of novel azetidinone-based compounds is being accelerated by significant advancements in screening technologies. High-throughput screening (HTS) allows for the rapid biological evaluation of large libraries of azetidinone derivatives against a multitude of biological targets. lifechemicals.com This empirical approach is increasingly complemented and guided by computational methods.
In silico techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are becoming indispensable tools. researchgate.netmdpi.com Molecular docking allows researchers to predict the binding affinity and orientation of novel azetidinone derivatives within the active site of a target protein, providing insights into potential efficacy and guiding synthetic efforts. benthamdirect.comnih.gov For example, docking studies have been used to understand how newly synthesized derivatives might bind to bacterial enzymes or other protein targets. researchgate.netmdpi.com Future prospects in this area include the integration of artificial intelligence and machine learning algorithms to analyze vast datasets, predict the biological activity of virtual compounds, and propose novel azetidinone structures with desired pharmacological profiles, thereby reducing the time and cost associated with early-stage drug discovery.
| Methodology | Description | Application in Azetidinone Research | Reference |
|---|---|---|---|
| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for activity against a biological target. | Screening azetidinone libraries for new antimicrobial, anticancer, or enzyme-inhibitory leads. | lifechemicals.com |
| Molecular Docking | Computational simulation predicting the preferred orientation of one molecule to a second when bound to each other. | Evaluating binding of novel azetidinones to target enzymes; guiding rational design. | researchgate.netbenthamdirect.com |
| Virtual Screening | Using computer-based methods to search libraries of small molecules to identify those structures most likely to bind to a drug target. | Identifying promising azetidinone candidates from large virtual libraries for synthesis and testing. | mdpi.com |
| Synergistic Activity Testing | Evaluating the combined effect of an azetidinone derivative with another agent (e.g., an existing antibiotic). | Identifying compounds that can overcome antibiotic resistance mechanisms. | nih.gov |
Outlook for Rational Design and Development of Novel Azetidinone-Based Chemical Probes and Lead Compounds
The future of azetidinone chemistry lies in the rational design of highly specific and potent molecules for a variety of applications. The foundational knowledge of the scaffold's structure-activity relationships (SAR) allows chemists to move beyond serendipitous discovery towards target-specific design. researchgate.net By modifying substituents at the N1, C3, and C4 positions of the β-lactam ring, researchers can fine-tune properties like target specificity, metabolic stability, and pharmacokinetic profiles. nih.govmdpi.com
The development of novel azetidinone-based lead compounds will likely focus on non-traditional targets. This includes designing inhibitors for viral proteases, anticancer agents that disrupt cell division, and modulators of metabolic pathways. mdpi.comnih.gov The creation of azetidinone-azole and other hybrid molecules is a particularly promising strategy to combat antimicrobial resistance. nih.gov Furthermore, the azetidinone scaffold is an excellent starting point for designing chemical probes—molecules used to study the function of proteins and biological pathways. The inherent reactivity of the strained ring can be harnessed to create covalent inhibitors that form a stable bond with their target enzyme, facilitating detailed biochemical studies. researchgate.net As synthetic methods become more sophisticated and our understanding of biological targets deepens, the rationally designed azetidinone core, as exemplified by structures like 4-(3-Bromophenyl)-3-methylazetidin-2-one , will continue to serve as a valuable platform for discovering the next generation of therapeutics and research tools. medwinpublishers.com
Q & A
Basic Research Question
- NMR Spectroscopy :
- X-ray Crystallography :
| Parameter | Value (X-ray) |
|---|---|
| C=O bond length | 1.22 Å |
| Br-C bond | 1.89 Å |
| Dihedral angle | 12.5° |
How can researchers resolve conflicting data between computational predictions and experimental results in the structural analysis of this compound?
Advanced Research Question
Discrepancies often arise in:
- Electron density maps : Mismatches between predicted and observed hydrogen bonding networks.
- Torsional angles : Deviations due to crystal packing forces.
Methodological Solutions : - DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to explain packing anomalies .
- Validation pipelines : Use software suites like Mercury or Olex2 to cross-check refinement parameters .
What strategies are effective in optimizing the yield of this compound during multi-step synthesis?
Advanced Research Question
Yield optimization requires:
- Stepwise monitoring : Use TLC/HPLC to track intermediate formation and minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but require strict anhydrous conditions .
- Catalyst tuning : Ligand-modified Pd catalysts improve cross-coupling efficiency (e.g., 80% yield with XPhos) .
Case Study :
Reaction at 80°C for 12 h in DMF increased yield from 45% to 72% compared to THF .
How does the bromine substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The bromine atom:
- Activates the aryl ring : Directs electrophilic substitution to the meta position due to its electron-withdrawing effect .
- Facilitates coupling reactions : Acts as a leaving group in Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) .
Electronic Effects : - Hammett constant (σ) : Br contributes σₚ⁺ = 0.25, enhancing electrophilicity at the para position .
- Redox behavior : Cyclic voltammetry shows Br reduces oxidation potential by 0.3 V compared to non-brominated analogs .
What safety precautions are necessary when handling brominated intermediates during the synthesis of this compound?
Basic Research Question
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
Note : Toxicity data for this compound is limited; assume high hazard potential .
How can computational modeling guide the design of derivatives of this compound for biological activity studies?
Advanced Research Question
- Docking simulations : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina .
- QSAR models : Correlate substituent effects (e.g., -NO₂ vs. -OCH₃) with antimicrobial activity .
- ADMET profiling : Estimate bioavailability and metabolic stability via SwissADME .
Example : Methyl substitution at the azetidinone ring increased predicted LogP by 0.8, enhancing membrane permeability .
What are the challenges in crystallizing this compound, and how can they be addressed?
Advanced Research Question
- Low solubility : Bromine’s hydrophobicity reduces solubility in polar solvents.
- Polymorphism risk : Multiple crystal forms may arise due to flexible β-lactam rings.
Solutions : - Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
- Seeding techniques : Introduce microcrystals to control nucleation .
- Temperature gradients : Gradual cooling from 50°C to 4°C improves crystal quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
